molecular formula C8H11BrO B3210804 2-Bromo-5-tert-butylfuran CAS No. 1080642-30-3

2-Bromo-5-tert-butylfuran

Cat. No. B3210804
CAS RN: 1080642-30-3
M. Wt: 203.08 g/mol
InChI Key: RQWJRFJTWHXWGB-UHFFFAOYSA-N
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Description

2-Bromo-5-tert-butylfuran is a chemical compound that belongs to the furan family. It is a synthetic organic compound that has been extensively studied for its chemical properties and potential applications in scientific research. This compound has a unique structure that makes it an important molecule for various research fields, including chemistry, biology, and medicine. In

Mechanism of Action

The mechanism of action of 2-Bromo-5-tert-butylfuran is not well understood. However, it is believed to act as a nucleophile in various reactions, including the formation of carbon-carbon bonds and the formation of metal complexes. The unique structure of this compound makes it an important molecule for studying the mechanism of various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity in animal studies, making it a safe compound for laboratory experiments. It is not known to have any significant effects on human health.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-Bromo-5-tert-butylfuran in laboratory experiments is its high yield in the synthesis method. This makes it a reliable and efficient compound for producing other organic molecules. In addition, its unique structure makes it an important molecule for studying various chemical reactions.
One of the limitations of using this compound in laboratory experiments is its limited solubility in water. This makes it difficult to use in aqueous reactions. In addition, its high reactivity can make it difficult to control in certain reactions, requiring careful handling and control.

Future Directions

For the study of 2-Bromo-5-tert-butylfuran include the development of new synthetic routes, the study of its mechanism in chemical reactions, and the study of its potential as a drug candidate for various diseases.

Scientific Research Applications

2-Bromo-5-tert-butylfuran has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of organic synthesis. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
In addition, this compound has been studied for its potential use as a ligand in coordination chemistry. It has been shown to form stable complexes with transition metal ions, making it an important molecule for the development of new catalysts and materials.

properties

IUPAC Name

2-bromo-5-tert-butylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c1-8(2,3)6-4-5-7(9)10-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWJRFJTWHXWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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